乙烯基肉桂酸酯

描述

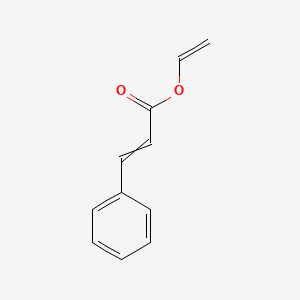

Vinyl cinnamate is a compound belonging to the class of esters. It is a cross-linkable conjugated polymer with a reactive functional group in the main chain . Its backbone contains polyvinyl alcohol and cinnamoyl groups .

Synthesis Analysis

Vinyl cinnamate can be synthesized by the reaction of poly (vinyl alcohol) with cinnamoyl chloride by condensation method . It can also be synthesized by UV initiation using poly (vinyl cinnamate), 2-hydroxy ethyl methacrylate (HEMA) monomer, and ethylene glycol dimethacrylate (EGDMA) crosslinker .

Molecular Structure Analysis

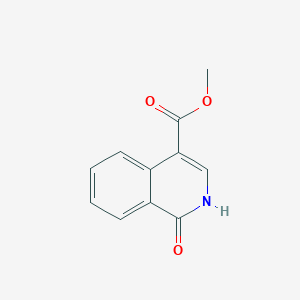

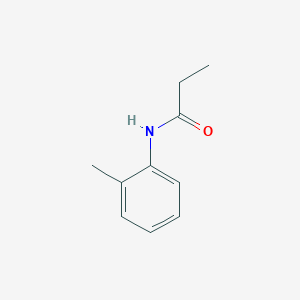

The molecular formula of Vinyl cinnamate is C11H10O2 . It contains phenyl groups, vinyl groups, and hydroxy acids in their molecules .

Chemical Reactions Analysis

Poly (vinyl cinnamate) undergoes photocrosslinking by 2+2 photocylo addition while the monomer/crosslinker couple, HEMA/EGDMA, undergoes free radical polymerization and crosslinking to form EGDMA crosslinked polyHEMA .

Physical And Chemical Properties Analysis

Vinyl cinnamate has a molecular weight of 174.20 g/mol . It is a colorless to light yellow clear liquid . Its boiling point is 125 ℃/6.8 mmHg and its melting point is -28 ℃ .

科学研究应用

光对齐材料

乙烯基肉桂酸酯(VC)在光对齐材料领域的应用得到了广泛研究。一项重要研究关注了对聚(乙烯基肉桂酸酯)(PVC)的增塑对液晶取向稳定性的影响。研究表明,在PVC中引入增塑剂使得更容易诱导肉桂酸侧基的热反应,增强了聚合物薄膜在偏振紫外辐射下的液晶取向热稳定性。这表明了VC在先进显示技术和光响应材料中的潜力(Sung et al., 2005)。

薄膜制备

VC已被用于通过引发化学气相沉积(iCVD)制备薄膜。这个过程允许合成具有可控厚度的聚(乙烯基肉桂酸酯)(PVCin)薄膜。这些薄膜在暴露于紫外光下会发生二聚化(交联),可以使用光谱技术进行测量。这种性质对于创建各种工业应用的响应性涂层和材料至关重要(Petruczok et al., 2014)。

电合成和化学合成

VC已被用于电合成,特别是从肉桂酸中制备乙烯基磺酮。这个过程以其高区域选择性和环境友好性而闻名,为化学合成提供了更可持续的方法(Qian et al., 2016)。

微孔膜

VC的应用延伸到生产具有有序空隙结构的微孔膜,称为蜂窝膜。这些膜可以通过紫外辐射进行光交联,保持其形态同时获得对有机溶剂的异常稳定性。这种膜在过滤和屏障应用中具有潜力(Karthaus等,2007)。

材料性质和纳米复合材料

VC已被用于合成纳米复合材料,特别是与氧化镍(NiO)纳米颗粒一起。这些纳米复合材料展示了增强的热电性能,为先进材料应用打开了可能性(Ramesan et al., 2017)。

酶催化合成

在生物技术领域,VC已被用作酶催化反应中的底物。例如,脂肪酶催化从VC和D-山梨醇合成肉桂酸乙酯展示了VC在风味和香料生产中的潜力,为这一目的提供了一种绿色高效的方法(Kim et al., 2015)。

相分离和光反应性

VC还被研究用于可由可见光调控的聚合物共混物的相分离。这种性质对于光响应材料和受控相变过程的应用尤为有趣(Ishino et al., 2006)。

作用机制

Target of Action

Vinyl cinnamate is a photoactive compound . Its primary targets are the biochemical structures that are reactive to ultraviolet (UV) light . The interaction of Vinyl cinnamate with these targets under UV light leads to unique properties that are utilized in various applications .

Mode of Action

Vinyl cinnamate interacts with its targets primarily through photochemical reactions . Upon exposure to UV light, Vinyl cinnamate undergoes E-Z isomerization and [2+2] cycloaddition reactions . These reactions result in changes in the molecular structure of Vinyl cinnamate, leading to the development of materials with unique properties .

Biochemical Pathways

Vinyl cinnamate is involved in the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . Therefore, Vinyl cinnamate plays a central role in plant secondary metabolism .

Pharmacokinetics

It is known that vinyl cinnamate is thermally stable up to at least 200°c . This thermal stability may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Vinyl cinnamate, potentially affecting its bioavailability.

Result of Action

The result of Vinyl cinnamate’s action is the formation of materials with unique properties . For example, amorphous polycinnamate films exhibit characteristic photodeformability upon UV irradiation due to the E-Z isomerization and [2+2] cycloaddition reactions of Vinyl cinnamate .

Action Environment

The action of Vinyl cinnamate is influenced by environmental factors such as light and temperature . Exposure to UV light triggers the photochemical reactions of Vinyl cinnamate . Moreover, Vinyl cinnamate is thermally stable up to at least 200°C , suggesting that it can maintain its functionality under high-temperature conditions. Above 200°c, the cinnamate groups in vinyl cinnamate start to break at the carbonyl group .

未来方向

The use of cinnamic acid, which includes Vinyl cinnamate, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . It is also used in the development of materials for controlled drug release .

属性

IUPAC Name |

ethenyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h2-9H,1H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXGKXTZIQFQFO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=COC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020990 | |

| Record name | Vinyl trans-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinyl cinnamate | |

CAS RN |

17719-70-9 | |

| Record name | Vinyl trans-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of vinyl cinnamate?

A1: Vinyl cinnamate has the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol.

Q2: How is vinyl cinnamate synthesized?

A2: Vinyl cinnamate can be synthesized via a Schotten-Baumann esterification reaction between poly(vinyl alcohol) and cinnamoyl chloride in the presence of a strong base like sodium or potassium hydroxide. [] The reaction is typically carried out at low temperatures, with the product dissolving in the organic layer. []

Q3: What spectroscopic techniques are used to characterize vinyl cinnamate and its polymers?

A3: Various spectroscopic techniques are employed, including:

- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups and monitors changes in chemical structure, such as the formation of cyclobutane rings during photocrosslinking. [, , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provides detailed structural information, confirming the presence of specific protons and carbons in the monomer and polymer. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within the molecule, providing insights into conjugation and photochemical reactions like photodimerization. [, , , , , , ]

Q4: What is the key photochemical property of vinyl cinnamate and its polymers?

A4: Vinyl cinnamate and its polymers are photosensitive materials, primarily due to the presence of the cinnamoyl group. [, , , , , , , , , , , , ]

Q5: How does exposure to UV light affect vinyl cinnamate polymers?

A5: Upon exposure to UV light, vinyl cinnamate undergoes [2+2] photocycloaddition reactions. [, , , , , , , , , ] This leads to crosslinking between polymer chains, resulting in changes in solubility, mechanical strength, and refractive index. [, , , , , , , , ]

Q6: What are the applications of vinyl cinnamate's photochemical properties?

A6: The photochemical properties of vinyl cinnamate are utilized in various applications, including:

- Photoalignment Layers for Liquid Crystal Displays (LCDs): The anisotropic photo-orientation of poly(vinyl cinnamate) upon irradiation with linearly polarized UV light allows it to act as an aligning agent, inducing orientation in adjacent liquid crystals. [, , , , , , , ] This property eliminates the need for mechanical rubbing in LCD manufacturing.

- Photoresists: Poly(vinyl cinnamate) is a classic photoresist material. [, ] Upon UV exposure, the exposed areas become insoluble, enabling the creation of patterned surfaces for microelectronics and other applications. []

- Drug Delivery: The photocrosslinking of vinyl cinnamate-based polymers enables the creation of stimuli-responsive drug delivery systems. []

- Mechanophore Applications: Cinnamoyl groups, upon UV dimerization, form cyclobutane rings that can act as mechanophores. [] These bonds can break under mechanical stress, leading to detectable changes in material properties and potential applications in damage sensing.

Q7: How does the introduction of plasticizers affect the properties of poly(vinyl cinnamate)?

A7: Plasticizers enhance the flexibility of poly(vinyl cinnamate), facilitating the thermal reaction of cinnamate side groups. [] This increased flexibility can improve the thermal stability of liquid crystal orientation in films treated with polarized UV light. []

Q8: How does the incorporation of polyimide affect the properties of poly(vinyl cinnamate) blend alignment layers?

A8: Blending poly(vinyl cinnamate) with polyimide enhances the thermal stability of the alignment layer and liquid crystal alignment, due to the increased glass transition temperature (Tg) of the blend. [, ]

Q9: What is the effect of thermal treatments on the miscibility of poly(vinyl cinnamate) blends?

A9: Thermal treatments can alter the miscibility of poly(vinyl cinnamate) blends. For example, thermal crosslinking can improve miscibility with some polymers like poly(styrene-co-hydrostyrene) but decrease miscibility with others like poly(vinyl phenol). []

Q10: How stable are poly(vinyl cinnamate) films in organic solvents?

A10: Photo-crosslinked honeycomb films made from poly(vinyl cinnamate) exhibit excellent stability against organic solvents. [] This stability is attributed to the crosslinked network structure formed during UV irradiation.

Q11: How is surface optical second-harmonic generation (SSHG) used to study poly(vinyl cinnamate)?

A11: SSHG is a surface-sensitive technique used to investigate the reaction kinetics and orientational anisotropy of poly(vinyl cinnamate) films during photopolymerization with polarized UV light. [, ] It provides information on the surface density and orientational order of the cinnamoyl groups.

Q12: How is Atomic Force Microscopy (AFM) employed in the study of vinyl cinnamate?

A12: AFM is used to characterize the surface morphology of vinyl cinnamate-based materials. For instance, it can be used to study changes in surface roughness or particle size after modifications like esterification. []

Q13: What is the role of Fourier transform infrared spectroscopy in studying mechanophore activation in opaque composites?

A13: FTIR spectroscopy can detect mechanophore activation in opaque samples by monitoring changes in the infrared spectrum. Specifically, the appearance or disappearance of peaks associated with the formation or breaking of chemical bonds upon mechanical stress can be monitored. []

Q14: How is X-ray diffraction (XRD) used in the analysis of vinyl cinnamate-based materials?

A14: XRD is used to investigate the crystalline structure of vinyl cinnamate-based materials. For instance, it can be used to analyze the impact of processing conditions on the crystallinity of poly(vinyl cinnamate) nanofibers or to confirm the presence and growth of metal-organic framework (MOF) crystals in composite materials. []

Q15: How do substituents on the cinnamoyl group affect the properties of poly(vinyl cinnamate) derivatives?

A15: Substituents on the cinnamoyl group can significantly impact the photo-aligning behavior of poly(vinyl cinnamate) derivatives. [] Electron-donating or electron-withdrawing groups can influence the electronic configuration and photochemical reactivity of the cinnamate moiety. [, ]

Q16: What are the advantages of using poly(ethylene glycol) (PEG)-lipase complexes in fluorous solvents for vinyl cinnamate reactions?

A16: Forming PEG-lipase complexes can significantly enhance lipase activity in fluorous solvents compared to using native lipase. [] These complexes exhibit higher alcoholysis activity in fluorous solvents compared to conventional organic solvents. []

Q17: What are the environmental considerations related to vinyl cinnamate?

A17: While the provided research does not extensively cover the environmental impact of vinyl cinnamate, responsible practices for its use and disposal should be considered. This includes minimizing waste generation, exploring recycling options, and understanding its potential effects on the environment. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。